molecular formula C10H7F3O5S B3046526 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate CAS No. 1255206-73-5

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate

Cat. No.: B3046526
CAS No.: 1255206-73-5
M. Wt: 296.22
InChI Key: VEUQZWVGMYVTMY-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate typically involves the reaction of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it a valuable tool in organic synthesis and drug development .

Comparison with Similar Compounds

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate can be compared with similar compounds such as:

  • 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl chloride
  • 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl bromide
  • 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl iodide

These compounds share a similar core structure but differ in the substituent groups attached to the isobenzofuran ring. The trifluoromethanesulfonate group in this compound provides unique reactivity and stability compared to other halides, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

(4-methyl-1-oxo-3H-2-benzofuran-5-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O5S/c1-5-7-4-17-9(14)6(7)2-3-8(5)18-19(15,16)10(11,12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQZWVGMYVTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155154
Record name 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255206-73-5
Record name 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one (46.8 g, 285 mmol) was suspended in dichloromethane (935 mL) in 2-L round bottom flask equipped with overhead stirrer under nitrogen. Triethylamine (59.5 mL, 427 mmol) was added, and the reaction mixture was cooled in an ice bath to 3.8° C. Trifluoromethanesulfonic anhydride (67.4 mL, 399 mmol) was added via addition funnel over 50 min, keeping the temperature <10° C. After stirring the reaction mixture for an additional 15 min, the reaction mixture was quenched with water (200 mL), then stirred with DARCO® KB (activated carbon, 25 g) for 15 min. The biphasic mixture was filtered over SOLKA FLOC®, washing with additional dichloromethane, and transferred to a reparatory funnel, whereupon it was diluted with additional water (300 mL). The layers were separated, and the organic layer was washed with water (500 mL) and 10% brine (200 mL). The dichloromethane solution was dried over sodium sulfate, filtered and evaporated. The solid was adsorbed onto silica gel (27.5 g) and eluted through a pad of silica gel (271 g) with 25% ethyl acetatehexanes. The resulting solution was concentrated under vacuum with the product crystallizing during concentration. The suspension was filtered, the solid washed with heptane and dried under vacuum and nitrogen, providing trifluoromethanesulfonic acid 4-methyl-1-oxo-1,3-dihydro-isobenzofuran-5-yl ester. 1H NMR (400 MHz, CDCl3): δ 7.87 (d, J=8.4 Hz, 1H), 7.47 (d, J=8.4 Hz, 1H), 5.32 (s, 2H), 2.41 (s, 3H)
Name
4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one
Quantity
46.8 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.5 mL
Type
reactant
Reaction Step Three
Quantity
67.4 mL
Type
reactant
Reaction Step Four
Quantity
935 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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